molecular formula C20H20F2N6O B2383377 (3,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049486-46-5

(3,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2383377
M. Wt: 398.418
InChI Key: YQEQRUURVSPISL-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a phenyl ring, a piperazine ring, and a tetrazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a phenyl ring (a six-membered carbon ring) with two fluorine atoms, and a tetrazole ring (a five-membered ring with four nitrogen atoms and one carbon atom).



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the tetrazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution or addition.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, which might enhance its ability to cross biological membranes.


Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interactions and Conformational Analysis : A study examined the molecular interaction of a similar antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This research involved conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands, which can be insightful for the understanding of similar compounds like (3,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (Shim et al., 2002).

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : Compounds structurally similar to the one have been synthesized and evaluated for their antimicrobial activities. For instance, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have shown significant antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

  • Anticancer and Antituberculosis Studies : Research on 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, which are similar in structure, revealed significant anticancer and antituberculosis activity, suggesting potential applications in the treatment of these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Neurological Research and Antipsychotic Applications

  • Dopamine and Serotonin Receptors Interaction : Some conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors have been synthesized and evaluated as antipsychotic agents. This line of research is relevant for understanding the neurological applications of similar compounds (Raviña et al., 2000).

Additional Applications in Organic Chemistry

  • Synthesis and Characterization Studies : There are studies on the synthesis and characterization of new pyrazole and isoxazole derivatives, including those structurally similar to the compound , demonstrating potential antibacterial and antifungal activities. This indicates the broad applicability of such compounds in medicinal chemistry (Sanjeeva, Narendra, & Venkata, 2022).

  • Synthesis and Biological Activity Assays : Research on N1-(flavon-7-yl)amidrazones incorporating N-piperazines and related congeners, which are structurally related to the compound , has been conducted. These studies involved the synthesis of these compounds and their evaluation for antitumor activity, highlighting the potential of such compounds in cancer research (Abu-Aisheh et al., 2012).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

The study and development of novel organic compounds like this one is a key part of medicinal chemistry and drug discovery. Future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, or investigating its mechanism of action.


Please note that these are general comments based on the structure of the compound, and the actual properties could vary. For detailed and accurate information, experimental data and studies are needed. If this compound is novel or less-studied, it might be worthwhile to conduct such studies to fully understand its properties and potential applications.


properties

IUPAC Name

(3,4-difluorophenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O/c1-14-2-5-16(6-3-14)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)15-4-7-17(21)18(22)12-15/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEQRUURVSPISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

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